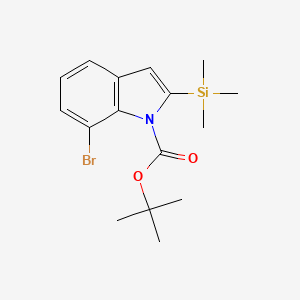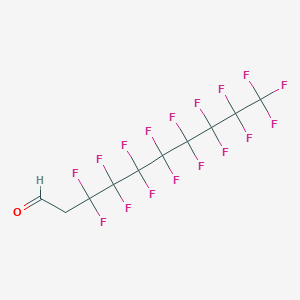
(R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid
Descripción general
Descripción
®-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is an organic compound that features a cyclohexyl group, a pyrazine ring, and a carboxamido group attached to an acetic acid moiety
Mecanismo De Acción
Target of Action
Related compounds such as pyrazinecarboxamide are known to target mycobacteria .
Mode of Action
Pyrazinecarboxamide, a related compound, is known to interfere with the cell membrane of mycobacteria . It’s plausible that ®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid may have a similar mode of action.
Biochemical Pathways
Pyrazinecarboxamide is known to disrupt membrane energetics and inhibit membrane transport function at acid ph in mycobacterium tuberculosis .
Result of Action
Related compounds such as pyrazinecarboxamide have been shown to inhibit the activity of purified fas i .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via Grignard reagents or organozinc reagents in the presence of a suitable catalyst.
Formation of the Carboxamido Group: The carboxamido group can be formed by reacting the pyrazine derivative with an appropriate amine under acidic or basic conditions.
Final Assembly: The final step involves the coupling of the cyclohexyl-pyrazine derivative with acetic acid or its derivatives under suitable reaction conditions.
Industrial Production Methods: Industrial production of ®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the pyrazine ring or the carboxamido group, resulting in the formation of amines or reduced pyrazine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the pyrazine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products:
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Amines or reduced pyrazine derivatives.
Substitution: Halogenated or alkylated pyrazine derivatives.
Aplicaciones Científicas De Investigación
®-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Comparación Con Compuestos Similares
Pyrimidine: Another six-membered aromatic heterocycle with two nitrogen atoms, often found in DNA and RNA.
Uniqueness: ®-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is unique due to the presence of both a cyclohexyl group and a pyrazine ring, which confer distinct chemical and biological properties. The combination of these structural elements allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
(2R)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(10-8-14-6-7-15-10)16-11(13(18)19)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H,16,17)(H,18,19)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJCLNODLCIGDU-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[(3-Bromophenyl)methyl]urea](/img/structure/B3100065.png)

